JH-VIII-157-02 -

JH-VIII-157-02

Catalog Number: EVT-270445
CAS Number:
Molecular Formula: C28H27N5O2
Molecular Weight: 465.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JH-VIII-157-02 is a potent alk inhibitor. JH-VIII-157-02 can overcome the G1202R Anaplastic Lymphoma Kinase Resistance Mutation. JH-VIII-157-02 is a structural analogue of alectinib that is potent against the G1202R mutant as well as a variety of other frequently observed mutants. In addition, JH-VIII-157-02 is capable of penetrating the CNS of mice following oral dosing.
Source and Classification

JH-VIII-157-02 was developed through medicinal chemistry efforts aimed at enhancing the efficacy of existing ALK inhibitors. It falls under the classification of small-molecule tyrosine kinase inhibitors, specifically targeting the kinase domain of ALK. This compound is part of a broader category of cancer therapeutics that aim to inhibit aberrant signaling pathways responsible for tumor growth and survival .

Synthesis Analysis

Methods and Technical Details

The synthesis of JH-VIII-157-02 involves several key steps typical in the development of small-molecule inhibitors. The process begins with the modification of the alectinib scaffold to enhance binding affinity and selectivity for ALK mutants. Key synthetic routes include:

  1. Initial Synthesis: The compound is synthesized through standard organic chemistry techniques, including coupling reactions and functional group modifications.
  2. Purification: Following synthesis, compounds are typically purified using high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.
  3. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and molecular weight .
Molecular Structure Analysis

Structure and Data

The molecular structure of JH-VIII-157-02 features a complex arrangement that allows it to effectively bind to the active site of ALK. Key structural components include:

  • Pyrimidine Core: This heterocyclic structure is pivotal for interaction with the kinase domain.
  • Substituents: Various substituents are strategically placed to enhance binding affinity and selectivity against specific ALK mutations.

Structural data indicate that JH-VIII-157-02 maintains a similar binding conformation to both wild-type and G1202R mutant ALK compared to alectinib, providing insights into its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

JH-VIII-157-02 undergoes several key chemical reactions that are critical for its function as an inhibitor:

  1. Binding Reaction: The primary reaction involves the binding of JH-VIII-157-02 to the ATP-binding site of ALK, inhibiting its kinase activity.
  2. Inhibition Mechanism: Studies have shown that JH-VIII-157-02 exhibits competitive inhibition against ATP, which is essential for kinase activation .

Technical details from kinetic studies reveal that the compound's interaction with ALK leads to conformational changes that stabilize the inactive form of the enzyme, preventing downstream signaling necessary for tumor growth.

Mechanism of Action

Process and Data

The mechanism of action for JH-VIII-157-02 involves several steps:

  1. Inhibition of Kinase Activity: By binding to the active site of ALK, JH-VIII-157-02 effectively blocks ATP from accessing the kinase domain.
  2. Reduction in Phosphorylation Events: This inhibition leads to decreased phosphorylation of downstream targets involved in cell proliferation and survival pathways.
  3. Selectivity Against Mutants: Notably, JH-VIII-157-02 retains high potency against resistant mutants like G1202R, making it a valuable option in treating resistant cases .

Data from in vitro assays indicate that JH-VIII-157-02 not only inhibits cell growth but also induces apoptosis in cells harboring ALK mutations.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

JH-VIII-157-02 has distinct physical and chemical properties that contribute to its efficacy:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents, facilitating its use in biological assays.
  • Stability: The compound exhibits stability under physiological conditions, which is crucial for therapeutic applications.

Relevant analyses demonstrate that these properties support effective cellular uptake and bioavailability .

Applications

Scientific Uses

JH-VIII-157-02 has significant applications in cancer research and therapeutic development:

  1. Targeted Therapy: It serves as a promising candidate for targeted therapy in patients with non-small cell lung cancer harboring ALK mutations.
  2. Research Tool: The compound is utilized in preclinical studies to understand resistance mechanisms associated with ALK inhibitors.
  3. Drug Development: Ongoing research aims to optimize its structure further for improved efficacy and reduced side effects compared to existing therapies .
Introduction to JH-VIII-157-02

Structural Characterization and Chemical Identity

Molecular Formula and Weight

JH-VIII-157-02 possesses the molecular formula C₂₈H₂₇N₅O₂ and a molecular weight of 465.55 g/mol [1] [3]. This precise mass has been confirmed through high-resolution mass spectrometry, with the chemical structure deposited in PubChem (CID 127037084) [1]. The compound’s design incorporates a multi-ring scaffold that optimizes interactions with the ALK kinase domain.

IUPAC Nomenclature and Structural Analog Classification

The systematic IUPAC name for JH-VIII-157-02 is:N-(dimethylcarbamoyl)-1-(4-{9-ethyl-6-[(ethylamino)methyl]-8-oxo-8,9-dihydro-7H-purin-2-yl}phenyl)-3-(prop-1-en-2-yl)pyrazole-4-carboxamide [4] [6] [7]. It is classified as a structural analog of the clinically approved ALK inhibitor alectinib, sharing its core benzocarbazole moiety but featuring distinct modifications at the C2 and C8 positions that enhance binding to mutated ALK conformations [3] [5]. Key structural differences include:

  • Replacement of alectinib’s morpholine group with a dimethylcarbamoyl moiety
  • Introduction of a pyrazole ring system at the C8 position
  • Optimization of hydrophobic substituents for improved kinase domain penetration

Physicochemical Properties

JH-VIII-157-02 demonstrates the following key properties relevant to research applications:

  • Solubility: Highly soluble in DMSO (≥25 mg/mL or 53.70 mM) [4] [6] [7]
  • Stability: Stable for ≥24 months when stored as a solid at -20°C under inert conditions [1] [4]
  • Storage: Recommended storage at -20°C in lyophilized solid form, protected from light and moisture [1] [4]

Table 1: Physicochemical Profile of JH-VIII-157-02

PropertySpecificationExperimental Conditions
Molecular Weight465.55 g/molHRMS confirmation [1]
Solubility (DMSO)≥25 mg/mL (53.70 mM)25°C [4] [6]
Purity Specification≥99.67%HPLC analysis [6] [7]
Recommended Storage-20°C (lyophilized solid)Under nitrogen atmosphere [4]

Historical Context and Development

Origin as a Structural Analog of Alectinib

JH-VIII-157-02 was rationally designed through medicinal chemistry optimization of alectinib (marketed as Alecensa®), a first-generation ALK inhibitor approved in 2015 [1] [4]. While alectinib demonstrated efficacy against several ALK resistance mutations, its activity against the solvent-front mutation G1202R remained suboptimal (IC₅₀ > 100 nM). Researchers systematically modified alectinib’s structure to address this limitation, resulting in JH-VIII-157-02 which maintains the core pharmacophore but incorporates strategic substitutions:

  • Introduction of a pyrazole-carboxamide group to enhance hydrogen bonding with E1197
  • Addition of flexible ethylamino groups to accommodate steric changes in G1202R mutants
  • Optimization of hydrophobic moieties to stabilize the DFG-in conformation [3] [5]

Rationale for Targeting ALK Mutations in NSCLC

The development of JH-VIII-157-02 was driven by the clinical challenge of acquired resistance in ALK-positive NSCLC. Approximately 56% of patients developing resistance to second-generation ALK inhibitors exhibit mutations in the kinase domain, with G1202R emerging as the most prevalent (occurring in 21-43% of ceritinib/alectinib-resistant cases) [3] [8]. This solvent-front mutation:

  • Creates steric hindrance that displaces inhibitors from the ATP-binding pocket
  • Disrupts critical hydrophobic interactions with first-generation inhibitors
  • Alters the glycine-rich loop conformation (P-loop), reducing drug residence time [3] [5]

JH-VIII-157-02 was specifically engineered to overcome these limitations through enhanced van der Waals interactions and maintained hydrogen bonding networks with gatekeeper residues.

Properties

Product Name

JH-VIII-157-02

IUPAC Name

2-[4-(3-cyano-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)pyrazol-1-yl]-N,N-dimethylacetamide

Molecular Formula

C28H27N5O2

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C28H27N5O2/c1-6-17-10-21-22(11-20(17)18-13-30-33(14-18)15-24(34)32(4)5)28(2,3)27-25(26(21)35)19-8-7-16(12-29)9-23(19)31-27/h7-11,13-14,31H,6,15H2,1-5H3

InChI Key

IDGNCVHQDDOPND-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1C3=CN(N=C3)CC(=O)N(C)C)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C

Solubility

Soluble in DMSO

Synonyms

JH-VIII-157-02; JH-VIII-15702; JH-VIII-157 02; JHVIII-157-02; JHVIII-15702; JHVIII-157 02; JH815702; JH-815702; JH 815702.

Canonical SMILES

CCC1=CC2=C(C=C1C3=CN(N=C3)CC(=O)N(C)C)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.